Cyclorphan
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Overview
Description
Cyclorphan is an opioid analgesic belonging to the morphinan family. It was first synthesized in 1964 by scientists at Research Corporation. Despite its promising analgesic properties, it was never marketed due to its psychotomimetic effects. This compound acts as a μ-opioid receptor weak partial agonist or antagonist, κ-opioid receptor full agonist, and, to a much lesser extent, δ-opioid receptor agonist .
Preparation Methods
Cyclorphan is synthesized through a series of chemical reactions starting from morphinan derivatives. The synthetic route involves the introduction of a cyclopropylmethyl group to the nitrogen atom of the morphinan structure. The reaction conditions typically include the use of strong bases and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Cyclorphan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Scientific Research Applications
Cyclorphan has been studied extensively in scientific research due to its unique pharmacological properties. It has been used in:
Chemistry: As a reference compound for studying opioid receptor interactions.
Biology: To understand the effects of κ-opioid receptor activation on the central nervous system.
Medicine: Investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: Limited industrial applications due to its psychotomimetic effects.
Mechanism of Action
Cyclorphan exerts its effects primarily through its interaction with opioid receptors. It acts as a weak partial agonist or antagonist at the μ-opioid receptor, a full agonist at the κ-opioid receptor, and a weak agonist at the δ-opioid receptor. The activation of the κ-opioid receptor is responsible for its analgesic effects, while the psychotomimetic effects are also mediated through this receptor .
Comparison with Similar Compounds
Cyclorphan is unique due to its specific receptor profile. Similar compounds include:
Butorphanol: Another κ-opioid receptor agonist with analgesic properties.
Levomethorphan: A morphinan derivative with similar analgesic effects.
Levorphanol: An opioid analgesic with a different receptor profile.
Nalbuphine: A mixed agonist-antagonist opioid.
Oxilorphan: A compound with similar receptor interactions.
Proxorphan: Another morphinan derivative with analgesic properties.
This compound’s uniqueness lies in its combination of receptor interactions, providing strong analgesic effects but also causing psychotomimetic effects, which limited its development and marketing .
Properties
CAS No. |
4163-15-9 |
---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17-,19+,20+/m0/s1 |
InChI Key |
NLBUEDSBXVNAPB-DFQSSKMNSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
4163-15-9 | |
Synonyms |
cyclorphan |
Origin of Product |
United States |
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